molecular formula C8H11NO4S B6619681 ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate CAS No. 1923159-86-7

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate

Cat. No.: B6619681
CAS No.: 1923159-86-7
M. Wt: 217.24 g/mol
InChI Key: YSKLKHYRTGBTSB-UHFFFAOYSA-N
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Description

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both an ester and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with methanesulfonyl chloride and ethyl chloroformate under basic conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the methanesulfonyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

IUPAC Name

ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKLKHYRTGBTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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